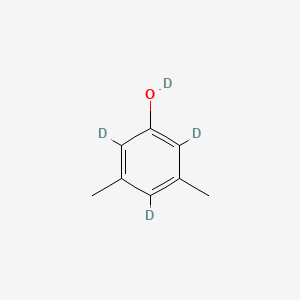![molecular formula C24H28N4O7 B12308033 (2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is a synthetic compound used in various scientific research applications. It is characterized by the presence of an azido group, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a tris(ethylenoxy) chain attached to the amino acid L-alanine. This compound is often utilized in peptide synthesis and bioconjugation studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-Azido-tris(ethylenoxy)-L-alanine typically involves multiple steps:
Protection of L-Alanine: The amino group of L-alanine is protected using the Fmoc group.
Attachment of Tris(ethylenoxy) Chain: The tris(ethylenoxy) chain is attached to the protected L-alanine through a series of coupling reactions.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.
Coupling Reactions: The compound can be coupled with other molecules using carbodiimide or other coupling agents.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Piperidine: Commonly used for Fmoc deprotection.
Carbodiimides: Used for coupling reactions.
Major Products
Triazoles: Formed from click chemistry reactions.
Deprotected Amino Acids: Resulting from Fmoc removal.
Scientific Research Applications
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is used in various fields:
Chemistry: As a building block in peptide synthesis and click chemistry.
Biology: For labeling and tracking biomolecules.
Medicine: In drug development and delivery systems.
Industry: In the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through its functional groups:
Azido Group: Participates in click chemistry, forming stable triazole linkages.
Fmoc Group: Protects the amino group during synthesis, which can be selectively removed.
Tris(ethylenoxy) Chain: Provides solubility and flexibility to the molecule.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-Azido-L-alanine: Lacks the tris(ethylenoxy) chain.
N-Fmoc-Azido-tris(ethylenoxy)-glycine: Similar structure but with glycine instead of alanine.
Uniqueness
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine is unique due to its combination of an azido group, Fmoc protection, and a flexible tris(ethylenoxy) chain, making it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C24H28N4O7 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N4O7/c25-28-26-9-10-32-11-12-33-13-14-34-16-22(23(29)30)27-24(31)35-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,31)(H,29,30) |
InChI Key |
YTHKPQSMRZQREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)
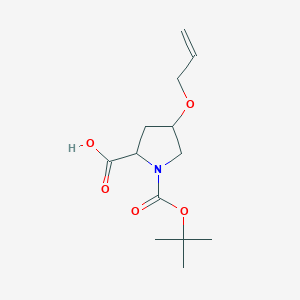
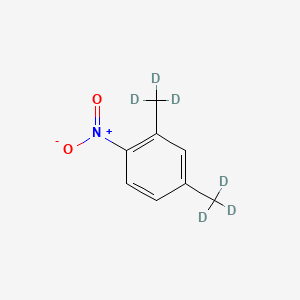
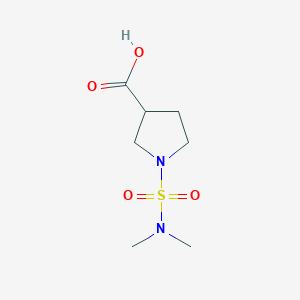
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
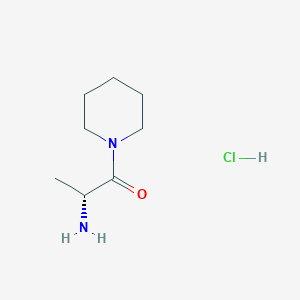
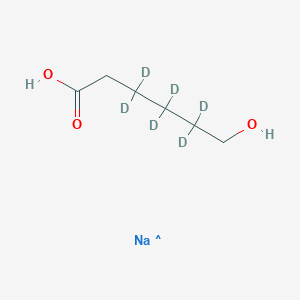
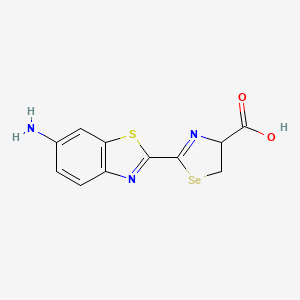
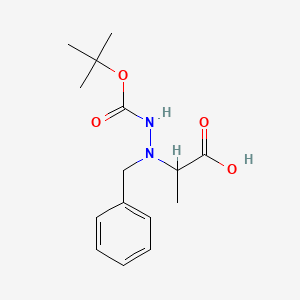
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
